Faster Hepatic Metabolism: (R)-Donepezil vs. (S)-Donepezil
In an in vitro human liver microsomal system, (R)-donepezil exhibits a significantly higher maximum rate of metabolism (Vmax) compared to (S)-donepezil [1]. This difference in Vmax indicates that (R)-donepezil is degraded faster, a finding that correlates with its lower steady-state plasma concentrations observed in vivo. In a study of 52 Alzheimer's patients, the mean plasma level of (R)-donepezil was 14.94 ng/mL, substantially lower than the 23.37 ng/mL mean level for (S)-donepezil, with the plasma (R)- to (S)-donepezil ratio varying from 0.34 to 0.85 [1].
| Evidence Dimension | In vitro metabolic degradation rate (Vmax) |
|---|---|
| Target Compound Data | Vmax of (R)-donepezil is significantly higher than (S)-donepezil |
| Comparator Or Baseline | (S)-donepezil with a significantly lower Vmax |
| Quantified Difference | Statistically significant, with corresponding in vivo plasma ratio (R/S) of 0.34-0.85 |
| Conditions | Human liver microsomal system; LC-MS/MS analysis on a Sepax Chiralomix SB-5 column |
Why This Matters
This data is critical for researchers designing in vivo studies, as it quantifies the expected lower systemic exposure of (R)-donepezil, directly impacting dosing considerations and the interpretation of pharmacodynamic outcomes.
- [1] Lili, W.; Cheng, G.; Zhiyong, Z.; Qi, Y.; Yan, L.; Dan, L.; Xueli, Z.; Yuan, Z. Steady‐state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro. Chirality 2013, 25, 498–505. View Source
